Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride
Description
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride (CAS 1286265-65-3) is a hydrochloride salt of a substituted benzoate ester featuring a 4-aminopiperidine moiety. Its molecular formula is C₁₄H₂₀N₂O₂·2HCl, with a molar mass of 345.25 g/mol (including HCl). The compound is a white solid () and is primarily used in laboratory settings for pharmaceutical research or chemical synthesis . Its structure comprises a methyl benzoate core linked via a methylene group to a 4-aminopiperidine ring, which is protonated as a dihydrochloride salt. This enhances its solubility in polar solvents compared to the free base form.
Properties
IUPAC Name |
methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-11(3-5-12)10-16-8-6-13(15)7-9-16;;/h2-5,13H,6-10,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMIBLTAFHHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride typically involves the reaction of 4-aminopiperidine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride serves as a crucial building block in the synthesis of various therapeutic agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases.
Oncology
Recent studies have highlighted the compound's potential as an intermediate in synthesizing anticancer agents. Research indicates that it may inhibit tumor growth and metastasis by interacting with specific molecular targets within cancer pathways.
Biological Studies
The compound is being investigated for its interactions with biomolecules, which can provide insights into its mechanism of action. Preliminary studies focus on its binding affinity to receptors and enzymes, which is essential for determining its therapeutic efficacy and safety profile .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the efficacy of this compound in various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential role in developing new cancer therapies .
Case Study 2: Mechanism of Action
Research focusing on the molecular interactions of this compound revealed that it binds to specific receptors involved in cell proliferation pathways, thereby modulating their activity and potentially leading to reduced tumor growth .
Mechanism of Action
The mechanism of action of Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperidine- and piperazine-derived benzoates/carboxylates. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
In contrast, the carbonyl linker in Methyl 4-[(4-aminopiperidin-1-yl)carbonyl]benzoate hydrochloride introduces rigidity and may affect metabolic stability . Benzyl 4-aminopiperidine-1-carboxylate lacks the methyl benzoate group, replacing it with a benzyl carbamate. This reduces steric hindrance but may decrease solubility .
Salt Forms: The dihydrochloride salt in the target compound improves aqueous solubility compared to monohydrochloride or free-base analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) .
Substituent Effects: Piperidine vs. Piperazine: The target’s 4-aminopiperidine moiety offers a primary amine for protonation, while piperazine derivatives (e.g., 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid) contain secondary amines, altering basicity and hydrogen-bonding capacity . Tert-butyl groups in Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride enhance lipophilicity, which could improve blood-brain barrier penetration .
Biological Activity
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride, with the molecular formula C₁₄H₂₀N₂O₂·2HCl and CAS number 1286265-65-3, is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in oncology. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate moiety attached to a piperidine derivative, which is significant for its biological interactions. The dihydrochloride form enhances its solubility and stability in various environments, making it suitable for pharmaceutical applications. The molecular weight is approximately 321.24 g/mol, and it is recognized for its purity levels typically around 95% .
Anticancer Potential
Research indicates that this compound may serve as an intermediate in the synthesis of anticancer agents. Preliminary studies have shown promise in its ability to inhibit tumor growth and metastasis. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific cellular pathways related to cancer proliferation and survival. Interaction studies are crucial for understanding the compound's action and potential side effects. Notably, compounds that share structural characteristics with this compound have been shown to interact with receptors involved in cell signaling pathways critical for cancer cell survival .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Esterification : This involves reacting 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid to yield the ester form.
- Coupling Reactions : Utilizing methods such as Buchwald C-N coupling can enhance the efficiency of synthesizing this compound while maintaining high purity levels .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride?
The compound is synthesized via nucleophilic substitution between 4-aminopiperidine and a methyl benzoate derivative bearing a leaving group (e.g., bromine or chlorine at the para position). Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate the reaction, followed by dihydrochloride salt formation using HCl . Post-synthesis purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. How should researchers validate the compound’s structural integrity?
Key techniques include:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm bond lengths, angles, and stereochemistry .
- NMR spectroscopy : - and -NMR verify the presence of the piperidinyl, benzyl, and ester moieties.
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (CHNO·2HCl) with minimal fragmentation .
Q. What factors influence the compound’s stability during storage?
- pH : The dihydrochloride salt is stable in acidic conditions but may degrade in alkaline environments.
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light : Protect from prolonged UV exposure to avoid photolytic decomposition .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scalable production?
- Reaction monitoring : Use HPLC to track intermediate formation and minimize side products (e.g., over-alkylation).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol/water mixtures improve crystallization .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate nucleophilic substitution .
Q. What strategies resolve contradictions in receptor binding affinity data across studies?
- Orthogonal assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish nonspecific binding from true interactions .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) can identify binding poses that explain variability in experimental IC values .
Q. How to assess the compound’s potential off-target effects in pharmacological studies?
- Kinase profiling : Screen against panels of >100 kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to predict cytochrome P450 interactions .
Methodological Considerations
Q. What computational approaches predict the compound’s interactions with biological targets?
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical hydrogen-bond donors/acceptors and hydrophobic regions .
- QSAR studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide analog design .
Q. How to mitigate toxicity risks during in vivo studies?
- Acute toxicity screening : Conduct OECD 423 tests in rodents, monitoring for neurobehavioral or respiratory distress .
- Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., N-oxides) that may cause hepatotoxicity .
Safety and Handling
Q. What personal protective equipment (PPE) is required for safe handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
